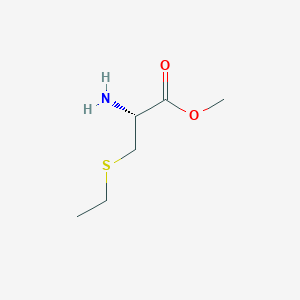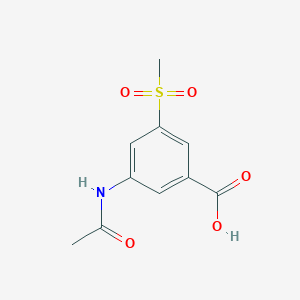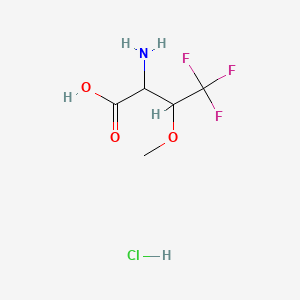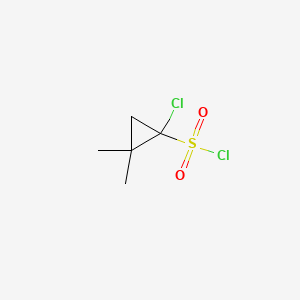![molecular formula C13H21NO4 B13493864 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dicyclopropylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be selectively removed or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic environments, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Similar in structure but with a different acetic acid moiety.
2-{(Tert-butoxy)carbonylamino}propanoic acid: A related compound with a methyl group instead of the dicyclopropyl group.
(S)-2-{[(Tert-butoxy)carbonyl]amino}-5-{(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino}pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid lies in its dicyclopropylacetic acid moiety, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2,2-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16,8-4-5-8)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
IJLYEBOYQAVOQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1CC1)(C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)


![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)





![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)

![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
